Zelenirstat

Description

Zelenirstat is an orally bioavailable inhibitor of the enzyme N-myristoyl transferase (NMT), with potential antineoplastic activity. Upon oral administration, this compound targets and binds to NMT, especially NMT type 2 (NMT2). This prevents NMT-mediated signaling and myristoylation. This inhibits proliferation of certain cancer cells in which NMT expression is lost. This compound also inhibits B-cell receptor (BCR) signaling and reduces the levels of Src-family tyrosine kinases (SFKs). NMTs mediate myristoylation, a key process by which the fatty acid myristate is added to proteins and allows proteins to interact with cell membranes and become part of the cell signaling system. NMT expression is lost in numerous cancers, such as blood cancer cells, thereby making these cells more sensitive to this compound compared to normal cells. The loss of NMT expression may promote tumorigenesis.

PCLX-001 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

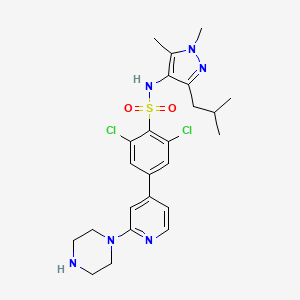

Structure

2D Structure

Properties

IUPAC Name |

2,6-dichloro-N-[1,5-dimethyl-3-(2-methylpropyl)pyrazol-4-yl]-4-(2-piperazin-1-ylpyridin-4-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30Cl2N6O2S/c1-15(2)11-21-23(16(3)31(4)29-21)30-35(33,34)24-19(25)12-18(13-20(24)26)17-5-6-28-22(14-17)32-9-7-27-8-10-32/h5-6,12-15,27,30H,7-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKTSLVQYGBHNRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)CC(C)C)NS(=O)(=O)C2=C(C=C(C=C2Cl)C3=CC(=NC=C3)N4CCNCC4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30Cl2N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215011-08-7 | |

| Record name | PCLX-001 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15567 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PCLX-001 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HY8BYC3Q6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Zelenirstat: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zelenirstat (formerly PCLX-001) is a first-in-class, orally bioavailable small molecule inhibitor of N-myristoyltransferase 1 (NMT1) and N-myristoyltransferase 2 (NMT2). This dual inhibition disrupts the essential post-translational modification of a multitude of proteins critical for cancer cell signaling, energy metabolism, and survival. Preclinical and early clinical data have demonstrated this compound's potential as a therapeutic agent in various hematologic malignancies and solid tumors. This document provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism: Inhibition of N-Myristoylation

This compound's primary mechanism of action is the potent and selective inhibition of both human N-myristoyltransferase isoforms, NMT1 and NMT2. N-myristoylation is the irreversible attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of substrate proteins. This lipid modification is crucial for membrane targeting, protein-protein interactions, and the stability of over 200 human proteins.

By inhibiting NMTs, this compound prevents the myristoylation of these substrate proteins. The absence of this myristoyl anchor leads to the recognition and rapid degradation of these non-myristoylated proteins through the glycine-specific N-degron pathway. This targeted degradation of key cellular proteins underpins this compound's anti-cancer activity.

Quantitative Data: In Vitro NMT Inhibition

| Target | IC50 Value |

| NMT1 | 5 nM |

| NMT2 | 8 nM |

Source: MedchemExpress, Selleck Chemicals

Key Cellular Consequences and Signaling Pathways

This compound's inhibition of N-myristoylation instigates a cascade of events within cancer cells, primarily impacting two critical areas: oncogenic signaling and energy metabolism.

Disruption of Oncogenic Signaling

A significant number of proteins involved in oncogenic signaling are N-myristoylated. This compound-induced degradation of these proteins leads to the shutdown of key survival pathways.

Src Family Kinases (SFKs): Many SFKs, including Src, Lyn, Fyn, Hck, Lck, Blk, and Yes, are obligate N-myristoylation substrates. Their degradation upon this compound treatment disrupts downstream signaling cascades, including the B-cell receptor (BCR) pathway in lymphomas and FLT3/c-KIT signaling in acute myeloid leukemia (AML). This leads to an induction of endoplasmic reticulum (ER) stress and ultimately, apoptosis.

DOT Script: this compound's Impact on SFK Signaling

Caption: this compound inhibits NMT, leading to SFK degradation and apoptosis.

Impairment of Oxidative Phosphorylation (OXPHOS)

Recent studies have unveiled a novel mechanism of this compound involving the disruption of mitochondrial energy production. This compound treatment leads to the degradation of NDUFAF4, an N-myristoylated assembly factor for mitochondrial Complex I. The loss of NDUFAF4 impairs the assembly and function of Complex I, a critical component of the electron transport chain. This, in turn, inhibits oxidative phosphorylation (OXPHOS), a primary source of ATP in cancer cells, particularly in leukemia stem cells.

DOT Script: this compound's Effect on Oxidative Phosphorylation

Caption: this compound impairs OXPHOS by targeting NDUFAF4 for degradation.

Preclinical and Clinical Activity

This compound has demonstrated significant anti-cancer activity across a range of preclinical models and has shown promising signals in early clinical trials.

Quantitative Data: In Vitro Cytotoxicity

| Cell Line | Cancer Type | IC50 (µM) |

| BL2 | Burkitt's Lymphoma | ~0.1 |

| DOHH2 | Diffuse Large B-Cell Lymphoma | ~0.1 |

| MV-4-11 | Acute Myeloid Leukemia | Not specified |

| KG1 | Acute Myeloid Leukemia | Not specified |

| U937 | Histiocytic Lymphoma | Not specified |

| IM9 (Normal) | B-Lymphocyte | >10 |

Source: MedchemExpress, Gamma et al., 2024

Quantitative Data: Phase 1 Clinical Trial in Advanced Solid Tumors and R/R B-cell Lymphomas (NCT04836195)

| Parameter | Value |

| Maximum Tolerated Dose (MTD) | 210 mg once daily |

| Recommended Phase 2 Dose (RP2D) | 210 mg once daily |

| Dose-Limiting Toxicities (DLTs) at 280 mg | Gastrointestinal |

| Common Adverse Events (Grade ≤ 2) | Nausea, vomiting, diarrhea, fatigue |

| Stable Disease (Best Response) | 28% of patients (8/29) |

| Time to Peak Plasma Concentration | ~2 hours |

| Terminal Half-life | ~10 hours |

Source: Sangha et al., 2024

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound. These are based on standard laboratory practices and information from published studies.

Cell Viability Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Methodology:

-

Cell Culture: Cancer cell lines (e.g., MV-4-11, DOHH2) and a normal control cell line (e.g., IM9) are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density.

-

Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.001 to 10 µM) or vehicle control (DMSO).

-

Incubation: Plates are incubated for a specified period (e.g., 96 hours).

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Blue (Promega), which measures the metabolic activity of viable cells.

-

Data Analysis: Fluorescence or absorbance is read on a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated using a non-linear regression model.

DOT Script: Cell Viability Assay Workflow

Caption: Workflow for assessing this compound's cytotoxicity in cancer cells.

Western Blot for Protein Degradation

Objective: To assess the effect of this compound on the protein levels of N-myristoylated substrates like SFKs.

Methodology:

-

Cell Treatment: Cancer cells are treated with varying concentrations of this compound or vehicle control for a specified time (e.g., 48 hours).

-

Lysis: Cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

-

Electrophoresis: Equal amounts of protein (e.g., 30 µg) are separated by SDS-PAGE.

-

Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-HCK, anti-phospho-SFK, anti-actin as a loading control) overnight at 4°C.

-

Washing: The membrane is washed to remove unbound primary antibodies.

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Cell Preparation: A suspension of cancer cells (e.g., 5 x 10^6 MV-4-11 cells) is prepared in a suitable medium.

-

Implantation: The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., NOD/SCID).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment and control groups. The treatment group receives daily oral administration of this compound at a specified dose (e.g., 50 mg/kg), while the control group receives a vehicle.

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and may be used for further analysis.

-

Data Analysis: Tumor growth inhibition is calculated and statistically analyzed.

DOT Script: Xenograft Model Workflow

Caption: Procedure for evaluating this compound's in vivo anti-tumor efficacy.

Conclusion

This compound represents a novel therapeutic strategy that targets the fundamental process of N-myristoylation in cancer cells. Its dual mechanism of action, disrupting both critical oncogenic signaling pathways and energy metabolism, provides a strong rationale for its continued development. The favorable safety profile and early signs of efficacy in clinical trials are encouraging. Further investigation in ongoing Phase 2a studies will be crucial in defining the clinical utility of this compound in various cancer indications.

Whitepaper: The Pivotal Role of N-Myristoylation in Cancer Cell Signaling and as a Therapeutic Target

Audience: Researchers, scientists, and drug development professionals.

Abstract Protein N-myristoylation, the covalent attachment of the 14-carbon saturated fatty acid myristate to an N-terminal glycine residue, is a critical lipid modification that governs the membrane localization and function of numerous proteins involved in cellular signaling.[1][2] This process is catalyzed by the enzyme N-myristoyltransferase (NMT).[1] In oncology, the dysregulation of myristoylation has emerged as a key factor in tumorigenesis and cancer progression. Elevated expression and activity of NMT are observed in a wide range of malignancies, leading to the aberrant function of myristoylated oncoproteins, including key signaling kinases like Src and Abl.[3] This modification is essential for their recruitment to cellular membranes, a prerequisite for their role in driving signaling pathways that control cell proliferation, survival, migration, and angiogenesis.[1][4] Consequently, NMT has become a promising therapeutic target, and the development of specific NMT inhibitors represents a novel strategy to disrupt oncogenic signaling at a fundamental level.[3][5] This technical guide provides an in-depth overview of the biochemical basis of myristoylation, its role in key cancer signaling pathways, quantitative data on its impact, detailed experimental protocols for its study, and the therapeutic potential of its inhibition.

The Core of N-Myristoylation

The Biochemical Process

N-myristoylation is the irreversible attachment of myristate, a 14-carbon fatty acid, via an amide bond to the N-terminal glycine of a substrate protein.[1] This process primarily occurs co-translationally after the initiator methionine is cleaved, but can also happen post-translationally following caspase cleavage of a protein, which exposes an internal glycine residue.[1][2][6] The modification increases the protein's hydrophobicity, facilitating weak and reversible interactions with cellular membranes and the hydrophobic domains of other proteins.[1][7] This localization is crucial for participation in signal transduction cascades.[1]

Caption: The enzymatic process of N-myristoylation catalyzed by NMT.

N-Myristoyltransferases (NMT1 and NMT2)

In humans, two isoforms of N-myristoyltransferase, NMT1 and NMT2, catalyze this reaction.[8] They share approximately 77% amino acid sequence identity and recognize a consensus sequence on substrate proteins, typically GXXX(S/T) at the N-terminus.[8][9] While both are widely expressed, they can have distinct cellular roles.[2] NMT expression and activity are frequently elevated in various cancers, including colorectal, breast, lung, gallbladder, and brain tumors, correlating with poor prognosis.[10] This upregulation suggests a reliance of cancer cells on efficient myristoylation to sustain oncogenic signaling.[6]

The Role of Myristoylation in Key Cancer Signaling Pathways

Myristoylation is not merely a localization signal; it is an integral part of the regulatory machinery for many oncoproteins. By tethering these proteins to membranes, myristoylation places them in proximity to their upstream activators and downstream effectors, thereby enabling signal propagation.

Src Family Kinases (SFKs)

c-Src, a non-receptor tyrosine kinase, is a quintessential example of a myristoylated oncoprotein.[1] Myristoylation is an absolute requirement for its localization to the plasma membrane, which is essential for its function in pathways regulating cell proliferation, invasion, and angiogenesis.[1][11] Increased myristoylation of c-Src can lead to enhanced oncogenic activity.[1] Inhibition of NMT leads to the production of non-myristoylated Src, which remains cytosolic, inactive, and is often targeted for degradation.[5][12] This disrupts downstream signaling from crucial receptors like VEGF and EGF, thereby inhibiting cancer cell migration and angiogenesis.[5]

Caption: Myristoylation-dependent localization and activation of c-Src.

c-Abl Kinase and the Myristoyl Switch

The c-Abl tyrosine kinase is regulated by a sophisticated autoinhibitory mechanism known as the "myristoyl switch".[13] In its inactive state, the N-terminal myristoyl group binds to a deep hydrophobic pocket within the C-lobe of the kinase domain itself.[14] This intramolecular interaction locks the kinase in a "closed," catalytically inactive conformation.[15][16] Activation of c-Abl is triggered by the release of the myristoyl group from this pocket, allowing the kinase to adopt an "open," active state.[17] In oncogenic fusion proteins like Bcr-Abl, the N-terminal region containing the myristoylation site is lost, leading to constitutive kinase activity and driving leukemias.[14][15] This highlights the critical role of the myristoyl group in the negative regulation of normal c-Abl.

Caption: The myristoyl/phosphotyrosine switch mechanism of c-Abl regulation.

Therapeutic Targeting of N-Myristoylation

The dependence of many oncoproteins on myristoylation for their function makes NMT an attractive therapeutic target.[2][3] Inhibiting NMT offers a strategy to simultaneously disrupt multiple oncogenic signaling pathways.

NMT Inhibitors

Several small molecule NMT inhibitors are in preclinical or clinical development.

-

PCLX-001: A potent, oral pan-NMT inhibitor that has entered Phase I clinical trials for lymphomas and solid tumors.[5][12] It effectively blocks global protein myristoylation, promotes the degradation of SFKs, and induces apoptosis in cancer cells.[5][18]

-

B13 and LCL204: Myristoyl-CoA analogs that act as competitive inhibitors of NMT1.[4][19] They have been shown to block Src myristoylation and localization, thereby suppressing prostate cancer progression in preclinical models.[4][20][21]

Downstream Consequences of NMT Inhibition

Targeting NMT has pleiotropic anti-cancer effects. By preventing the myristoylation of key signaling proteins, NMT inhibitors can:

-

Block Oncogenic Signaling: Inhibit pathways driven by SFKs and other myristoylated kinases.[4]

-

Induce Protein Degradation: Non-myristoylated proteins like Src are often unstable and are degraded by the proteasome.[5][12]

-

Inhibit Angiogenesis: By disrupting VEGF receptor signaling, NMT inhibitors reduce new blood vessel formation.[5]

-

Reduce Cell Migration and Metastasis: Impaired localization of proteins critical for cell motility hinders the metastatic process.[5][12]

-

Induce Apoptosis: Disruption of survival signals and the myristoylation of pro- and anti-apoptotic proteins can trigger programmed cell death.[2][22]

References

- 1. Myristoylation - Wikipedia [en.wikipedia.org]

- 2. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Blocking myristoylation of Src inhibits its kinase activity and suppresses prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. NMT as a glycine and lysine myristoyltransferase in cancer, immunity, and infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein Lipidation by Palmitoylation and Myristoylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Protein Lipidation by Palmitoylation and Myristoylation in Cancer [frontiersin.org]

- 9. medwinpublishers.com [medwinpublishers.com]

- 10. Frontiers | N-Myristoylation by NMT1 Is POTEE-Dependent to Stimulate Liver Tumorigenesis via Differentially Regulating Ubiquitination of Targets [frontiersin.org]

- 11. Myristoylation and Membrane Binding Regulate c-Src Stability and Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. A myristoyl/phosphotyrosine switch regulates c-Abl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Allosteric inhibition of ABL kinases: Therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Myristoyl’s dual role in allosterically regulating and localizing Abl kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. Targeting N-myristoylation for therapy of B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. aacrjournals.org [aacrjournals.org]

- 21. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 22. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]

Zelenirstat targets in hematologic malignancies

An In-depth Technical Guide to Zelenirstat Targets in Hematologic Malignancies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (formerly PCLX-001) is a first-in-class, orally bioavailable small molecule inhibitor of N-myristoyltransferases 1 and 2 (NMT1 and NMT2).[1][2] This novel mechanism disrupts the function and stability of a multitude of oncoproteins essential for the survival and proliferation of cancer cells. In hematologic malignancies, this compound has demonstrated significant preclinical activity, leading to its evaluation in clinical trials for patients with leukemia and lymphoma.[3][4][5][6] This document provides a comprehensive overview of this compound's mechanism of action, its key molecular targets, downstream cellular effects, and a summary of its activity in preclinical and clinical settings.

Core Mechanism of Action: N-Myristoyltransferase Inhibition

This compound's primary mechanism of action is the potent and selective inhibition of both human N-myristoyltransferase enzymes, NMT1 and NMT2.[1][2]

-

N-Myristoylation: This is a critical co- and post-translational modification where the 14-carbon saturated fatty acid, myristate, is attached to the N-terminal glycine residue of over 200 human proteins.[1] This lipid modification is essential for mediating protein-protein interactions and anchoring proteins to cellular membranes, which is a prerequisite for their function in signal transduction pathways.[1]

-

Consequence of Inhibition: By inhibiting NMTs, this compound prevents the myristoylation of these substrate proteins. Proteins that fail to undergo myristoylation are recognized by the cellular machinery as aberrant and are rapidly targeted for proteasomal degradation through a glycine-specific N-degron pathway.[1][7] This targeted degradation of key signaling proteins is the foundation of this compound's anti-cancer activity.

Key Molecular Targets and Affected Pathways

This compound's broad anti-cancer activity stems from its ability to induce the degradation of multiple myristoylated oncoproteins.

Targets in B-Cell Malignancies

In B-cell lymphomas, particularly Diffuse Large B-cell Lymphoma (DLBCL), this compound disrupts B-cell receptor (BCR) signaling, a critical pathway for tumor cell survival.[1][8]

-

Src Family Kinases (SFKs): Myristoylation is obligatory for the function of several SFKs, including Src, Lyn, and Hck .[1] this compound treatment leads to the degradation of these kinases, thereby inhibiting downstream BCR signaling.

-

Human Germinal Center-Associated Lymphoma (HGAL): This protein also requires myristoylation to function and is a key component of the BCR signaling cascade. Its degradation contributes to the profound tumor regression seen in preclinical DLBCL models.[1]

Targets in Acute Myeloid Leukemia (AML)

AML cells, and particularly Leukemia Stem Cells (LSCs), have shown high sensitivity to this compound.[4][7][9] The drug acts through multiple mechanisms in this context.

-

Signaling Kinases: this compound inhibits critical survival signaling pathways in AML, including those driven by FLT3, c-Kit, and Jak/Stat .[8][10]

-

Metabolic Disruption: A key finding is that this compound disrupts oxidative phosphorylation (OXPHOS). It reduces levels of myristoylated mitochondrial proteins like NDUFAF4 , an assembly factor for mitochondrial Complex I.[11] This impairment of energy metabolism is particularly detrimental to LSCs, which are highly dependent on OXPHOS for survival.[7][11]

Quantitative Data Summary

Table 1: Preclinical In Vitro & In Vivo Activity

| Malignancy | Model System | This compound Treatment | Key Quantitative Findings | Reference |

| AML | AML Cell Lines | 96-hour incubation | Potent cytotoxicity; induces apoptosis. | [11] |

| AML | OCI-AML22 Xenograft | Daily s.c. injection | Reduced leukemic burden; high sensitivity in LSC-enriched fractions. | [7][11] |

| AML | Patient-Derived Xenograft (PDX) | Daily s.c. injection | Well-tolerated; significantly reduced leukemic burden. | [7][11] |

| DLBCL | Patient-Derived Xenograft (PDX) | Not specified | Profound tumor regression and complete remissions. | [1] |

| Various | 1200 Cancer Cell Lines | Not specified | A 54-gene "myristoylation inhibition sensitivity signature" (MISS-54) predicts sensitivity, with hematologic cancers scoring high. | [5][11] |

Table 2: Clinical Trial Data

| Trial ID | Phase | Patient Population | This compound Dose | Key Outcomes & Observations | Reference |

| NCT04836195 | Phase 1 | R/R B-cell Lymphoma & Advanced Solid Tumors (n=29) | Dose escalation from 20 mg to 280 mg daily. RP2D established at 210 mg daily. | Well-tolerated up to RP2D. Most common AEs were mild/moderate GI effects. At RP2D, 57% of solid tumor patients had stable disease or better for ≥6 months. | [1][6][9][12] |

| Phase 2a | Phase 2a | R/R B-cell non-Hodgkin Lymphoma (NHL) | 210 mg daily | One DLBCL patient (3 prior lines) achieved a partial response and PET metabolic response, continuing therapy after 11 cycles. | [8] |

| NCT06613217 | Phase 1/2 | R/R Acute Myeloid Leukemia (AML) | Dose escalation (40 mg to 280 mg daily) | Trial initiated, first patient dosed. Aims to determine RP2D in AML. Granted Orphan Drug and Fast Track Designation by FDA. | [5][9] |

Methodologies for Key Experiments

Detailed experimental protocols are proprietary to the conducting institutions; however, the methodologies employed in the cited literature can be summarized.

-

Cell Viability and Apoptosis Assays:

-

Methodology: AML and lymphoma cell lines were incubated with varying concentrations of this compound for specified durations (e.g., 96 hours). Cell viability was measured using assays like CellTiter-Blue. Apoptosis was quantified via methods such as Annexin V/PI staining and flow cytometry.

-

-

Western Blotting for Protein Degradation:

-

Methodology: Cells were treated with this compound or a vehicle control. Cell lysates were collected, and proteins were separated by SDS-PAGE. Specific antibodies were used to probe for target proteins (e.g., SFKs, NDUFAF4) and loading controls (e.g., GAPDH, β-actin) to confirm that this compound treatment led to a reduction in the target protein levels, indicative of degradation.

-

-

Metabolic Analysis (Seahorse Assay):

-

Methodology: To assess the impact on cellular metabolism, a Seahorse XF Analyzer was used. Treated cells were analyzed for their oxygen consumption rate (OCR), a measure of oxidative phosphorylation, and extracellular acidification rate (ECAR), a measure of glycolysis. This allowed for the direct observation that this compound impairs mitochondrial respiration.[8]

-

-

Animal Xenograft Models:

-

Methodology: Immunodeficient mice (e.g., NSG, NOG-EXL) were injected with human hematologic cancer cells, either from established cell lines or patient-derived samples (PDX).[1][11] Once tumors were established or leukemia engrafted, mice were treated with daily oral or subcutaneous doses of this compound. Efficacy was measured by monitoring tumor volume over time or by quantifying the burden of human leukemic cells (e.g., hCD45+) in the bone marrow and peripheral blood via flow cytometry.[1][7]

-

Conclusion

This compound represents a novel therapeutic strategy for hematologic malignancies by targeting N-myristoylation, a fundamental cellular process. Its unique mechanism of inducing the degradation of multiple, otherwise difficult-to-drug oncoproteins provides a multi-pronged attack. In B-cell lymphomas, it effectively shuts down essential BCR survival signaling. In AML, it demonstrates a dual action by inhibiting oncogenic signaling and disrupting the metabolic machinery crucial for leukemia stem cells. The encouraging safety profile and early signs of efficacy in clinical trials support the continued development of this compound as a promising new oral therapy for patients with relapsed and refractory hematologic cancers.

References

- 1. A first-in-human phase I trial of daily oral this compound, a N-myristoyltransferase inhibitor, in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Pacylex - Pacylex Pharmaceuticals Discusses its Broad-Spectrum Anti-Cancer Drug this compound at 2024 BIO International Convention [pacylex.reportablenews.com]

- 4. Pacylex Reveals this compound Phase 1 Data at ASCO 2024 [synapse.patsnap.com]

- 5. Pacylex - Pacylex Pharmaceuticals Publishes a New Myristoylation Inhibitor Mechanism of Anti-Cancer Activity in the Journal of Translational Medicine [pacylex.reportablenews.com]

- 6. biospace.com [biospace.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. ashpublications.org [ashpublications.org]

- 9. targetedonc.com [targetedonc.com]

- 10. This compound Inhibits N-Myristoyltransferases to Disrupt Src Family Kinase Signaling and Oxidative Phosphorylation, Killing Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Study of PCLX-001 in R/R Advanced Solid Malignancies and B-cell Lymphoma [clin.larvol.com]

Investigational New Drug PCLX-001 for Leukemia: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PCLX-001 (zelenirstat) is a first-in-class, orally bioavailable, small molecule investigational new drug that acts as a potent pan-N-myristoyltransferase (NMT) inhibitor. By targeting the fundamental cellular process of myristoylation, PCLX-001 presents a novel therapeutic strategy for various hematological malignancies, including leukemia. This document provides an in-depth technical overview of PCLX-001, summarizing its mechanism of action, preclinical efficacy, and clinical trial data in leukemia. It is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of oncology.

Introduction to N-Myristoylation and PCLX-001

N-myristoylation is a critical lipid modification where the 14-carbon saturated fatty acid, myristate, is attached to the N-terminal glycine of a protein.[1][2] This process is catalyzed by N-myristoyltransferases (NMTs), with two isoforms, NMT1 and NMT2, present in humans.[1][2] Myristoylation is essential for the proper localization and function of a wide range of proteins involved in key cellular processes, including signal transduction, protein-membrane interactions, and oncogenic pathways.[1][3]

PCLX-001 is a potent inhibitor of both NMT1 and NMT2, with IC50 values of 5 nM and 8 nM, respectively.[4] By inhibiting these enzymes, PCLX-001 disrupts the myristoylation of numerous proteins critical for cancer cell survival and proliferation, leading to a dual mechanism of action that ultimately induces apoptosis.[3][5]

Mechanism of Action

The anti-leukemic activity of PCLX-001 stems from its ability to disrupt two critical cellular processes: pro-survival signaling and oxidative phosphorylation.

Inhibition of Pro-Survival Signaling Pathways

PCLX-001's primary mechanism of action is the disruption of oncogenic signaling pathways that are highly dependent on myristoylated proteins. In leukemia, two key pathways are notably affected:

-

B-Cell Receptor (BCR) Signaling: In B-cell malignancies, PCLX-001 inhibits the myristoylation of Src family kinases (SFKs) such as LYN and FYN, which are essential for the initiation of the BCR signaling cascade.[5][6] This prevents their localization to the cell membrane, leading to their degradation and the subsequent downregulation of downstream effectors like BTK, PLCγ2, and NF-κB, ultimately triggering apoptosis.[1][5]

-

FLT3 and c-KIT Signaling: In Acute Myeloid Leukemia (AML), many cases are driven by mutations in receptor tyrosine kinases like FLT3 and c-KIT. The signaling from these receptors also relies on myristoylated SFKs. PCLX-001-mediated inhibition of NMTs leads to the degradation of these SFKs, thereby blocking the downstream pro-survival signals from FLT3 and c-KIT.[3][5]

Disruption of Oxidative Phosphorylation

Recent studies have revealed a dual mechanism of action for PCLX-001. In addition to inhibiting pro-survival signaling, PCLX-001 also disrupts mitochondrial function. It has been shown to impair the assembly of Complex I of the electron transport chain, leading to a reduction in oxidative phosphorylation (OXPHOS).[5] This is particularly relevant for leukemia stem cells, which are highly dependent on OXPHOS for their survival. By targeting both signaling and metabolism, PCLX-001 has the potential to eradicate both the bulk tumor and the leukemia stem cell population.[3]

Preclinical Data

PCLX-001 has demonstrated significant anti-leukemic activity in a range of preclinical models, including cell lines and patient-derived xenografts (PDX).

In Vitro Efficacy

PCLX-001 has been screened against a large panel of cancer cell lines and has shown particular potency against hematological malignancies.

| Parameter | Value | Cell Type/Context | Reference |

| IC50 (NMT1) | 5 nM | Enzyme Assay | [4] |

| IC50 (NMT2) | 8 nM | Enzyme Assay | [4] |

| EC50 | ~200 nM | AML cells | [7] |

| EC50 | 10,000 nM | Healthy cells | [7] |

| Potency vs. Ibrutinib | Up to 10x more potent | Lymphoma cells | [7] |

| Potency vs. Dasatinib | Up to 10x more potent | Lymphoma cells | [7] |

In Vivo Efficacy

PCLX-001 has demonstrated the ability to regress tumors in various animal models of leukemia and lymphoma.

| Model Type | Cancer Type | Outcome | Reference |

| Xenograft | Burkitt's Lymphoma (BL) | Tumor regression | [7] |

| Xenograft | Diffuse Large B-Cell Lymphoma (DLBCL) | Tumor regression | [7] |

| PDX | Relapsed DLBCL | Tumor regression | [1] |

| Xenograft | Acute Myeloid Leukemia (AML) | Reduced leukemic burden | [3] |

| PDX | Acute Myeloid Leukemia (AML) | Reduced leukemic burden | [3] |

Clinical Development

PCLX-001 is currently being evaluated in Phase 1 and Phase 2 clinical trials for various hematological malignancies and solid tumors.

Phase 1 Study in Solid Tumors and Lymphoma (NCT04836195)

A Phase 1, open-label, dose-escalation study was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of PCLX-001 in patients with relapsed or refractory solid tumors and B-cell lymphomas.[8]

| Parameter | Finding | Reference |

| Patient Population | 29 patients (25 solid tumor, 4 B-cell lymphoma) | |

| Dose Levels | 20, 40, 70, 100, 140, 210, 280 mg once daily | |

| Maximum Tolerated Dose (MTD) | 210 mg once daily | |

| Dose-Limiting Toxicities (DLTs) | Grade 3 diarrhea, diverticulitis, and dehydration at 280 mg | |

| Common Adverse Events | Grade 1/2 nausea, vomiting, diarrhea, fatigue | |

| Pharmacokinetics | Tmax: ~2 hours; Terminal half-life: ~10 hours | |

| Preliminary Efficacy | 8 of 29 patients (28%) achieved stable disease |

Phase 1/2 Study in Acute Myeloid Leukemia (NCT06613217)

A Phase 1/2, open-label, dose-finding study of PCLX-001 in patients with relapsed or refractory AML is ongoing. The study consists of a dose-escalation and a dose-expansion part.

| Parameter | Details | Reference |

| Patient Population | Relapsed or refractory AML | |

| Study Design | Dose escalation followed by dose expansion | |

| Starting Dose | 40 mg once daily | |

| Primary Objective | To determine the recommended Phase 2 dose (RP2D) |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the general methodologies used in the preclinical evaluation of PCLX-001. For specific details, readers are encouraged to consult the supplementary information of the cited publications.

In Vitro Cell Viability Assays

-

Cell Lines: A diverse panel of leukemia and lymphoma cell lines are used.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are treated with a range of concentrations of PCLX-001 for various durations (e.g., 72 hours).

-

Viability Assessment: Cell viability is typically measured using assays such as CellTiter-Glo® (Promega) or by flow cytometry with viability dyes (e.g., propidium iodide).

-

Data Analysis: IC50 or EC50 values are calculated using non-linear regression analysis.

Western Blotting for Protein Expression and Signaling

-

Cell Lysis: Treated cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., p-BTK, total BTK, cleaved PARP, β-actin), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

-

Animal Models: Immunocompromised mice (e.g., NOD/SCID) are used.

-

Tumor Implantation: Leukemia or lymphoma cells are implanted subcutaneously or intravenously. For PDX models, patient-derived tumor fragments or cells are used.

-

Treatment: Once tumors are established, mice are treated with PCLX-001 (e.g., by oral gavage) or vehicle control.

-

Monitoring: Tumor volume is measured regularly with calipers. Animal body weight and general health are also monitored.

-

Endpoint: The study is terminated when tumors reach a predetermined size or at a specified time point. Tumors and organs may be harvested for further analysis (e.g., immunohistochemistry, western blotting).

Conclusion

PCLX-001 is a promising investigational new drug with a novel mechanism of action that targets the fundamental process of N-myristoylation. Its dual activity against both pro-survival signaling and oxidative phosphorylation provides a strong rationale for its development in leukemia and other hematological malignancies. Preclinical studies have demonstrated significant anti-tumor efficacy, and the initial clinical data from the Phase 1 study have shown a manageable safety profile and preliminary signs of clinical activity. The ongoing Phase 1/2 trial in AML will provide further insights into the therapeutic potential of PCLX-001 in this patient population with high unmet medical need. Continued research and clinical development of PCLX-001 and other NMT inhibitors are warranted to fully explore their potential as a new class of anti-cancer agents.

References

- 1. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-myristoylation: from cell biology to translational medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting N-myristoylation for therapy of B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Pacylex - PCLX-001 has robust efficacy in leukemia and lymphoma. [pacylex.reportablenews.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. A first-in-human phase I trial of daily oral this compound, a N-myristoyltransferase inhibitor, in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

Zelenirstat: A Technical Guide to its Inhibition of Protein Myristoylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zelenirstat (PCLX-001) is a first-in-class, orally bioavailable small molecule inhibitor of N-myristoyltransferases 1 and 2 (NMT1 and NMT2).[1][2] N-myristoylation is a critical lipid modification of a multitude of proteins involved in key cellular processes, including signal transduction, protein trafficking, and oncogenesis. By inhibiting NMTs, this compound prevents the attachment of myristate to the N-terminal glycine of substrate proteins, leading to their degradation and the induction of apoptosis in cancer cells.[1][3] This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on protein myristoylation, and detailed protocols for key experimental assays to study its activity.

Introduction to Protein N-Myristoylation

N-myristoylation is a co- and post-translational modification where the 14-carbon saturated fatty acid, myristate, is attached via an amide bond to the N-terminal glycine residue of a protein.[3][4] This process is catalyzed by the enzyme N-myristoyltransferase (NMT) and is crucial for the proper function and localization of numerous proteins.[5][6] Myristoylated proteins are involved in a wide array of cellular signaling pathways, including those mediated by Src family kinases, G-proteins, and other signaling molecules.[5][7] Aberrant N-myristoylation has been implicated in the pathogenesis of various diseases, including cancer and viral infections, making NMT an attractive therapeutic target.[2][7]

This compound: A Potent Pan-NMT Inhibitor

This compound is a potent inhibitor of both human NMT isoforms, NMT1 and NMT2.[8] By blocking the activity of these enzymes, this compound prevents the myristoylation of a broad range of cellular proteins. This leads to the functional inactivation and subsequent proteasomal degradation of key oncoproteins, such as Src family kinases (e.g., SRC, LYN, HCK).[1][3][4] The loss of these myristoylated proteins disrupts critical cancer cell survival signaling pathways, including the B cell receptor (BCR) signaling pathway in lymphomas and FLT3 signaling in acute myeloid leukemia (AML).[2][4] Furthermore, this compound has been shown to impair mitochondrial oxidative phosphorylation, further contributing to its anti-cancer effects.[3][4]

Quantitative Data: In Vitro Potency of this compound

The following table summarizes the in vitro inhibitory activity of this compound against human NMT1 and NMT2, as well as its cytotoxic effects on various cancer cell lines.

| Target/Cell Line | Assay Type | IC50 (nM) | Reference |

| Human NMT1 | Enzyme Inhibition Assay | 5 | [8] |

| Human NMT2 | Enzyme Inhibition Assay | 8 | [8] |

| BL2 (Burkitt's Lymphoma) | Cell Proliferation Assay | Varies (dose-dependent) | [8] |

| DOHH2 (Follicular Lymphoma) | Cell Proliferation Assay | Varies (dose-dependent) | [8] |

| MV-4-11 (AML) | Cell Viability Assay | Varies (dose-dependent) | [9] |

| OCI-AML22 (AML) | Cell Viability Assay | Varies (dose-dependent) | [9] |

Signaling Pathways and Experimental Workflows

Mechanism of Protein N-Myristoylation and Inhibition by this compound

Caption: this compound inhibits NMT, preventing protein myristoylation and downstream signaling.

Experimental Workflow for Assessing this compound's Efficacy

Caption: A typical workflow for evaluating the effects of this compound.

Detailed Experimental Protocols

In Vitro N-Myristoyltransferase (NMT) Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of NMT in a cell-free system. A common method is a fluorescence-based assay that detects the release of Coenzyme A (CoA) during the myristoylation reaction.[10]

Materials:

-

Recombinant human NMT1 or NMT2

-

Myristoyl-CoA

-

Peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known myristoylated protein like Src)[10]

-

7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM EGTA, 0.01% Triton X-100)

-

This compound (or other inhibitors)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In the wells of a 96-well plate, add the assay buffer.

-

Add serial dilutions of this compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the peptide substrate to all wells.

-

Add recombinant NMT to all wells except the negative control.

-

Initiate the reaction by adding Myristoyl-CoA to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

-

Stop the reaction and detect the released CoA by adding the fluorescent probe CPM.

-

Incubate for a further 15 minutes to allow the reaction between CoA and CPM to complete.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 390 nm and emission at 465 nm).[10]

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Protein Myristoylation Assay

This assay measures the incorporation of a myristic acid analog into cellular proteins.

Materials:

-

Cancer cell line of interest

-

Cell culture medium

-

Myristic acid-alkyne or other clickable myristic acid analog

-

This compound

-

Lysis buffer (e.g., RIPA buffer)

-

Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA ligand)

-

Streptavidin beads

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a predetermined time.

-

Add the myristic acid-alkyne to the cell culture medium and incubate for several hours to allow for metabolic labeling of proteins.

-

Wash the cells with PBS and lyse them.

-

Perform a click reaction by adding biotin-azide and the click chemistry catalyst to the cell lysates to attach biotin to the incorporated myristic acid-alkyne.

-

Capture the biotinylated (myristoylated) proteins using streptavidin beads.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the captured proteins from the beads.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against known myristoylated proteins (e.g., Src, Lyn) to assess the level of myristoylation.

Western Blotting for Myristoylated Proteins and Downstream Effectors

This technique is used to detect the levels of specific proteins in cell lysates.

Materials:

-

Treated and untreated cell lysates

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Src, anti-Lyn, anti-phospho-Src, anti-cleaved caspase-3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Quantify the protein concentration of the cell lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities to determine the relative protein levels.

Cell Viability and Apoptosis Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[3][11]

Materials:

-

Cancer cell line

-

96-well plate

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach.

-

Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][8]

Materials:

-

Treated and untreated cells

-

Annexin V-FITC (or another fluorophore)

-

Propidium Iodide (PI)

-

Binding buffer

-

Flow cytometer

Procedure:

-

Harvest the cells after treatment with this compound.

-

Wash the cells with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Conclusion

This compound represents a promising novel therapeutic strategy for the treatment of various cancers by targeting the fundamental process of protein N-myristoylation. Its ability to induce the degradation of key oncoproteins leads to the disruption of multiple survival signaling pathways in cancer cells. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the mechanism and efficacy of this compound and other NMT inhibitors, facilitating further drug development and a deeper understanding of the role of protein myristoylation in health and disease.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptosis Assay Using Annexin V-FITC Staining by Flow Cytometry [bio-protocol.org]

- 3. Cell Counting & Health Analysis [sigmaaldrich.com]

- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]

- 7. Preparation and Assay of Myristoyl-CoA:Protein N-Myristoyltransferase | Springer Nature Experiments [experiments.springernature.com]

- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT assay protocol | Abcam [abcam.com]

Zelenirstat's Impact on Src Family Kinase Signaling: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the mechanism of action of Zelenirstat, a first-in-class, orally available small molecule inhibitor of N-myristoyltransferase (NMT), with a specific focus on its impact on Src family kinase (SFK) signaling.

Introduction to this compound and N-Myristoylation

This compound (also known as PCLX-001) is an investigational anti-cancer agent that targets N-myristoyltransferases 1 and 2 (NMT1 and NMT2).[1] N-myristoylation is a critical co-translational and post-translational lipid modification where the 14-carbon saturated fatty acid, myristate, is attached to the N-terminal glycine residue of a subset of proteins. This modification is essential for the proper subcellular localization, stability, and function of numerous proteins involved in signal transduction, oncogenesis, and cell survival.

More than 200 human proteins are known to undergo myristoylation.[2] A significant number of these are key signaling proteins, including the Src family of protein tyrosine kinases (SFKs).[2] By inhibiting NMT, this compound prevents the myristoylation of these target proteins, leading to their destabilization and subsequent degradation.[3][4] This disruption of vital signaling pathways forms the basis of this compound's anti-neoplastic activity observed in preclinical and clinical studies.[2][5]

Mechanism of Action: Inhibition of NMT and Degradation of SFKs

This compound functions as a potent, pan-inhibitor of both NMT1 and NMT2.[2] The primary consequence of NMT inhibition is the generation of non-myristoylated proteins that would normally undergo this modification. For many proteins, including the majority of SFKs (Blk, Fgr, Fyn, Hck, Lck, Lyn, and Yes), the N-terminal glycine and surrounding sequence act as a "N-degron" when myristate is absent.[2] This exposed glycine is recognized by the N-degron pathway, leading to ubiquitination and rapid proteasomal degradation of the protein.[6]

The impact of this compound on SFK signaling can be summarized in the following workflow:

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A first-in-human phase I trial of daily oral this compound, a N-myristoyltransferase inhibitor, in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound Inhibits N-Myristoyltransferases to Disrupt Src Family Kinase Signaling and Oxidative Phosphorylation, Killing Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. aacrjournals.org [aacrjournals.org]

PCLX-001: A Dual Inhibitor of N-Myristoyltransferase and Oxidative Phosphorylation for Cancer Therapy

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

PCLX-001 (also known as zelenirstat) is a first-in-class, orally bioavailable small molecule that acts as a potent pan-inhibitor of N-myristoyltransferases 1 and 2 (NMT1 and NMT2). N-myristoylation is a critical lipid modification where the 14-carbon saturated fatty acid, myristate, is attached to the N-terminal glycine of a wide range of cellular proteins. This modification is essential for protein localization to membranes, protein-protein interactions, and the propagation of various signaling cascades. In cancer, aberrant N-myristoylation has been implicated in driving oncogenic signaling pathways.

PCLX-001 exhibits a novel dual mechanism of action, making it a promising therapeutic candidate for a range of malignancies, particularly hematologic cancers. Firstly, it disrupts pro-survival signaling pathways by inhibiting the myristoylation and promoting the degradation of key signaling proteins, such as Src family kinases (SFKs). Secondly, and of significant interest, PCLX-001 directly impairs mitochondrial function by inhibiting oxidative phosphorylation (OXPHOS). This is achieved through the targeted degradation of NDUFAF4, a myristoylated mitochondrial protein essential for the assembly of respiratory complex I. The consequent disruption of the electron transport chain leads to reduced cellular respiration and ATP production, striking at the metabolic heart of cancer cells. This guide provides a comprehensive overview of the core mechanisms of PCLX-001, with a focus on its inhibitory effects on oxidative phosphorylation, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: Inhibition of N-Myristoylation

PCLX-001 competitively inhibits both NMT1 and NMT2, preventing the transfer of myristoyl-CoA to the N-terminal glycine of substrate proteins. Proteins that fail to be myristoylated are often recognized by the cellular machinery as misfolded and are subsequently targeted for degradation, frequently via the proteasome. This leads to the functional loss of numerous proteins critical for cancer cell survival and proliferation.

Dual Anti-Cancer Activity

Disruption of Pro-Survival Signaling

A primary consequence of NMT inhibition by PCLX-001 is the disruption of oncogenic signaling pathways. A key example is the B-cell receptor (BCR) signaling cascade, which is crucial for the survival of many B-cell lymphomas.[1][2][3]

-

Degradation of Src Family Kinases (SFKs): SFKs such as LYN and SRC are myristoylated proteins that play a pivotal role in the initiation of BCR signaling. PCLX-001 treatment leads to their degradation, thereby abrogating downstream signaling.[1][3]

-

Inhibition of Downstream Effectors: The inhibition of SFKs leads to the reduced activation and/or degradation of numerous downstream non-myristoylated effectors, including Bruton's tyrosine kinase (BTK), Phospholipase C gamma 2 (PLCγ2), Protein Kinase C (PKC), c-Myc, NFκB, and P-ERK.[1][2][3]

Inhibition of Oxidative Phosphorylation (OXPHOS)

Recent multiomics analyses have revealed a profound and unexpected impact of PCLX-001 on mitochondrial metabolism.[4]

-

Targeted Degradation of NDUFAF4: PCLX-001 treatment leads to the degradation of the myristoylated mitochondrial protein NDUFAF4 (NADH:Ubiquinone Oxidoreductase Complex Assembly Factor 4).[4]

-

Impairment of Mitochondrial Complex I Assembly and Function: NDUFAF4 is an essential assembly factor for the mitochondrial respiratory complex I (NADH:ubiquinone oxidoreductase). Its degradation results in the mis-assembly and loss of complex I activity.[4]

-

Reduction in Cellular Respiration and ATP Production: The loss of complex I function disrupts the electron transport chain, leading to a significant decrease in the oxygen consumption rate (OCR) and, consequently, a reduction in ATP produced via oxidative phosphorylation.[4] This dual-action targeting of both cell signaling and oxidative phosphorylation is thought to contribute to the potent and selective toxicity of PCLX-001 in cancer cells.[4]

Quantitative Data

The following tables summarize the key quantitative data reported for PCLX-001.

| Parameter | Value | Target/System | Reference |

| IC50 | 5 nM | Human NMT1 | Pacylex Pharmaceuticals Data |

| IC50 | 8 nM | Human NMT2 | Pacylex Pharmaceuticals Data |

| EC50 | ~200 nM | Acute Myeloid Leukemia (AML) cells | Pacylex Pharmaceuticals Data |

| EC50 | 10,000 nM | Healthy cells | Pacylex Pharmaceuticals Data |

| Median IC50 (3 days) | 0.166 µM | Hematological cancer cell lines | [2] |

| Median IC50 (3 days) | 10 µM | Solid tumor cell lines | [2] |

Table 1: In Vitro Potency of PCLX-001.

| Parameter | Value/Observation | Study Population | Reference |

| Dose Escalation | 20 mg to 280 mg once daily | Relapsed/refractory B-cell lymphomas and advanced solid tumors | [5] |

| Maximum Tolerated Dose (MTD) | 210 mg once daily | Relapsed/refractory B-cell lymphomas and advanced solid tumors | [5] |

| Pharmacokinetics (PK) | Rapid oral absorption, terminal half-life of ~10 hours, steady state by day 15 | Relapsed/refractory B-cell lymphomas and advanced solid tumors | [5] |

| Clinical Activity | Stable disease observed in 28% of patients; significantly better progression-free and overall survival in patients receiving 210 mg/day | Relapsed/refractory B-cell lymphomas and advanced solid tumors | [5] |

Table 2: Summary of Phase 1 Clinical Trial Data for this compound (PCLX-001).

Experimental Protocols

Western Blotting for Protein Degradation

This protocol is used to assess the levels of specific proteins, such as NDUFAF4 and SFKs, following treatment with PCLX-001.

a. Sample Preparation:

-

Culture cells to the desired confluency and treat with PCLX-001 at the indicated concentrations and time points.

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

b. Gel Electrophoresis and Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

c. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., NDUFAF4, Src, Lyn) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Oxygen Consumption Rate (OCR) Measurement using Seahorse XF Analyzer

This assay measures the rate of oxygen consumption, a direct indicator of mitochondrial respiration.

a. Cell Plating:

-

Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

b. Assay Preparation:

-

Hydrate a Seahorse XF sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.

-

On the day of the assay, replace the cell culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate at 37°C in a non-CO2 incubator for 1 hour.

c. Seahorse XF Mito Stress Test:

-

Load the sensor cartridge with the following compounds for sequential injection:

-

Port A: PCLX-001 or vehicle control.

-

Port B: Oligomycin (ATP synthase inhibitor).

-

Port C: FCCP (a mitochondrial uncoupling agent).

-

Port D: Rotenone/Antimycin A (Complex I and III inhibitors).

-

-

Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure OCR at baseline and after the injection of each compound.

Mitochondrial Complex I Activity Assay (In-gel Diaphorase Activity)

This assay specifically measures the enzymatic activity of Complex I.

a. Mitochondrial Isolation:

-

Harvest cells and isolate mitochondria using a commercially available kit or standard differential centrifugation methods.

b. Blue Native PAGE (BN-PAGE):

-

Solubilize mitochondrial proteins with a mild, non-denaturing detergent (e.g., digitonin).

-

Separate the mitochondrial protein complexes on a native polyacrylamide gel.

c. In-gel Activity Staining:

-

Incubate the gel in a reaction buffer containing NADH (the substrate for Complex I) and nitroblue tetrazolium (NBT).

-

Complex I will reduce NADH and transfer electrons to NBT, resulting in the formation of a purple formazan precipitate at the location of the active complex.

-

Quantify the intensity of the purple band to determine the relative activity of Complex I.

Cell Viability Assay (CellTiter-Blue®)

This assay is used to determine the cytotoxic effects of PCLX-001.[6][7][8][9][10]

a. Cell Treatment:

-

Seed cells in a 96-well plate and treat with a range of concentrations of PCLX-001 for the desired duration.

b. Assay Procedure:

-

Add CellTiter-Blue® reagent to each well and incubate for 1-4 hours at 37°C.

-

During this incubation, viable cells with metabolic activity will convert the resazurin in the reagent to the fluorescent resorufin.

-

Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader. The fluorescence intensity is proportional to the number of viable cells.

Analysis of Protein Myristoylation using Click Chemistry

This technique allows for the visualization of proteins that have been myristoylated.

a. Metabolic Labeling:

-

Culture cells in the presence of a myristic acid analog containing a "clickable" functional group, such as an alkyne or an azide. This analog will be incorporated into newly synthesized myristoylated proteins.

-

Treat cells with PCLX-001 to assess its inhibitory effect on the incorporation of the analog.

b. Cell Lysis and Click Reaction:

-

Lyse the cells to release the labeled proteins.

-

Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a reporter molecule (e.g., a fluorescent dye or biotin) to the myristic acid analog.

c. Detection:

-

If a fluorescent dye was used, the myristoylated proteins can be visualized by in-gel fluorescence scanning.

-

If biotin was used, the proteins can be detected by western blotting with streptavidin-HRP or purified for further analysis.

Visualizations

Caption: Dual mechanism of action of PCLX-001.

Caption: Experimental workflow for Seahorse XF Mito Stress Test.

Conclusion

PCLX-001 represents a novel and promising strategy in cancer therapy by simultaneously targeting two fundamental pillars of cancer cell biology: oncogenic signaling and cellular metabolism. Its ability to induce the degradation of key myristoylated proteins leads to the disruption of pro-survival pathways and a potent inhibition of oxidative phosphorylation through the impairment of mitochondrial complex I. This dual mechanism of action likely underlies its significant preclinical efficacy and the encouraging early clinical signals. Further investigation into the full spectrum of its metabolic effects and the identification of predictive biomarkers of response will be crucial for the continued development of this innovative therapeutic agent.

References

- 1. Targeting N-myristoylation for therapy of B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. communities.springernature.com [communities.springernature.com]

- 4. Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A first-in-human phase I trial of daily oral this compound, a N-myristoyltransferase inhibitor, in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. real-research.com [real-research.com]

- 7. CellTiter-Blue® Cell Viability Assay Protocol [promega.com]

- 8. CellTiter-Blue® Cell Viability Assay [promega.sg]

- 9. ebiotrade.com [ebiotrade.com]

- 10. promega.com [promega.com]

The Crucial Role of N-Myristoyltransferases in Viral Replication and the Therapeutic Potential of Zelenirstat

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-myristoylation, a lipid modification catalyzed by N-myristoyltransferases (NMTs), is a critical cellular process that many viruses hijack to facilitate their replication. This covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of viral proteins is essential for various stages of the viral life cycle, including protein localization, membrane binding, and virion assembly. Consequently, host NMTs have emerged as a promising broad-spectrum antiviral target. This technical guide delves into the intricate role of NMTs in the replication of diverse viral families and explores the therapeutic potential of NMT inhibitors, with a particular focus on the clinical-stage compound Zelenirstat (PCLX-001). While this compound is primarily being investigated for its anti-cancer properties, its mechanism of action as a potent pan-NMT inhibitor suggests significant antiviral applications. This document provides a comprehensive overview of the underlying molecular mechanisms, quantitative data on the efficacy of NMT inhibitors, detailed experimental protocols for relevant assays, and visualizations of key pathways and workflows to support further research and drug development in this promising field.

The Role of N-Myristoyltransferases in Viral Replication

N-myristoylation is a co- and post-translational modification that is essential for the function of a wide array of cellular and viral proteins.[1] The process is catalyzed by two human N-myristoyltransferases, NMT1 and NMT2, which transfer myristate from myristoyl-CoA to the N-terminal glycine residue of target proteins.[2] Viruses, lacking their own NMT enzymes, are entirely dependent on the host cell's myristoylation machinery.[3] This dependency makes NMTs an attractive host-directed antiviral target, as inhibiting a host factor is less likely to lead to the development of viral resistance compared to targeting viral enzymes directly.[4][5]

Several viral families rely on N-myristoylation for the proper function of key structural and non-structural proteins. This modification facilitates membrane targeting, protein-protein interactions, and the assembly of infectious viral particles.[1]

Picornaviruses

In many members of the Picornaviridae family, including rhinoviruses (the common cold virus), poliovirus, and coxsackieviruses, the capsid precursor polyprotein (P1) undergoes N-myristoylation at the N-terminal glycine of the VP0 protein.[6][7] This modification is crucial for the assembly of the viral capsid.[8] Inhibition of NMT prevents the myristoylation of VP0, leading to defects in capsid formation and a dramatic reduction in the production of infectious virions.[1][6] Studies have shown that while viral RNA replication and protein synthesis may proceed in the presence of NMT inhibitors, the final assembly of functional viral particles is blocked.[1][8]

Retroviruses

For retroviruses, such as the Human Immunodeficiency Virus (HIV), N-myristoylation of the Gag polyprotein is a critical step in the viral life cycle.[1][9] The myristoyl group on the N-terminus of the matrix (MA) domain of Gag acts as a membrane-targeting signal, directing the polyprotein to the plasma membrane for assembly and budding of new viral particles.[1] Inhibition of NMT prevents the myristoylation of Gag, leading to its mislocalization and a failure to form infectious virions.[9]

Other Viral Families

The requirement for N-myristoylation extends to other viral families as well. For instance, in mammarenaviruses, such as Lassa and Junin viruses, both the matrix Z protein and the stable signal peptide of the glycoprotein precursor are myristoylated.[10] This modification is essential for viral budding and entry, respectively.[10] Similarly, poxviruses, such as vaccinia virus, also utilize host NMTs for the myristoylation of certain viral proteins, which is important for the formation of infectious virions.[2]

This compound and Other NMT Inhibitors: Mechanism of Action and Antiviral Activity

This compound (PCLX-001) is a potent, orally bioavailable, small-molecule inhibitor of both human NMT1 and NMT2.[2] It acts by binding to the active site of the NMT enzymes, preventing the transfer of myristic acid to their protein substrates.[2] This leads to the accumulation of non-myristoylated proteins, which are often dysfunctional and targeted for proteasomal degradation.[2] While this compound is currently in clinical trials primarily for oncology indications, its mechanism of action strongly suggests broad-spectrum antiviral potential.[2][6]

The antiviral activity of NMT inhibitors has been demonstrated with this compound's prototype, DDD85646, and other potent inhibitors like IMP-1088.[2] These compounds have shown efficacy against a range of viruses that depend on myristoylation.

Data Presentation

The following tables summarize the in vitro antiviral activity of various NMT inhibitors against different viruses. It is important to note that while this compound is a potent NMT inhibitor, specific antiviral efficacy data (EC50 values) for this compound are not yet publicly available. The data presented here for other NMT inhibitors, particularly the structurally related DDD85646, serve to illustrate the potential of this class of compounds as antiviral agents.

| NMT Inhibitor | Virus | Cell Line | EC50 | Reference |

| DDD85646 | Coxsackievirus B3 (CVB3) | HeLa | < 0.5 µM | [7] |

| DDD85646 | Rhinovirus A2 (RV-A2) | HeLa | - (4.5 log10 reduction at 5 µM) | [7] |

| DDD85646 | Rhinovirus B14 (RV-B14) | HeLa | - (5.5 log10 reduction at 5 µM) | [7] |

| DDD85646 | Rhinovirus C15 (RV-C15) | HeLa | - (3.5 log10 reduction at 5 µM) | [7] |

| DDD85646 | Mengovirus | HeLa | - (3.0 log10 reduction at 5 µM) | [7] |

| IMP-1088 | Rhinovirus A16 (RV-A16) | HeLa | 17 nM | [1] |

| IMP-1088 | Poliovirus | HeLa | - (Effective inhibition) | [1] |

| IMP-1088 | Foot-and-mouth disease virus (FMDV) | - | - (Effective inhibition) | [1] |

Table 1: Antiviral Activity of NMT Inhibitors Against Picornaviruses.

| NMT Inhibitor | Virus | Cell Line | EC50 | Reference |

| DDD85646 | Lassa virus (LASV) | - | - (Potent activity) | [10] |

| DDD85646 | Junin virus (JUNV) | - | - (Potent activity) | [10] |

| IMP-1088 | Vaccinia virus (VACV) | - | 0.1 µM |

Table 2: Antiviral Activity of NMT Inhibitors Against Other Viruses.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of NMTs in viral replication and the evaluation of NMT inhibitors.

In Vitro NMT Inhibition Assay (Fluorescence-Based)

This assay measures the enzymatic activity of NMT by detecting the production of Coenzyme A (CoA), a product of the myristoylation reaction, using a fluorescent probe.

Materials:

-

Recombinant human NMT1 or NMT2

-

Myristoyl-CoA

-

Peptide substrate (e.g., a peptide derived from the N-terminus of a known myristoylated protein like c-Src)

-

7-diethylamino-3-(4-maleimido-phenyl)-4-methylcoumarin (CPM) fluorescent probe

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM EGTA, 1 mM DTT)

-

NMT inhibitor (e.g., this compound) dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the NMT inhibitor in assay buffer containing 10% DMSO.

-

In a 96-well plate, add the following to each well:

-

10 µL of the diluted inhibitor or vehicle control (10% DMSO).

-

50 µL of NMT solution (final concentration ~5-10 nM).

-

25 µL of Myristoyl-CoA solution (final concentration ~1 µM).

-

-